molecular formula C22H20FO2P B13015181 Ethyl 2-fluoro-2-(triphenylphosphoranylidene)acetate

Ethyl 2-fluoro-2-(triphenylphosphoranylidene)acetate

Cat. No.: B13015181
M. Wt: 366.4 g/mol
InChI Key: VBMYGHKRCAPMMO-UHFFFAOYSA-N
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Description

Ethyl 2-fluoro-2-(triphenylphosphoranylidene)acetate is a specialized organophosphorus compound widely used in organic synthesis. It is known for its role as a Wittig reagent, which is instrumental in forming carbon-carbon double bonds. This compound is characterized by its unique structure, which includes a triphenylphosphoranylidene group attached to an ethyl 2-fluoroacetate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-fluoro-2-(triphenylphosphoranylidene)acetate typically involves the reaction of triphenylphosphine with ethyl 2-fluoroacetate in the presence of a base. The reaction proceeds through the formation of a phosphonium salt intermediate, which is then deprotonated to yield the desired product. Common bases used in this reaction include sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, industrial processes often incorporate advanced purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-fluoro-2-(triphenylphosphoranylidene)acetate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert it into phosphine derivatives.

    Substitution: It participates in nucleophilic substitution reactions, particularly at the fluorine atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines and thiols are typical reagents for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of substituted phosphoranylidene derivatives.

Scientific Research Applications

Ethyl 2-fluoro-2-(triphenylphosphoranylidene)acetate has numerous applications in scientific research:

    Chemistry: It is extensively used in the synthesis of complex organic molecules, particularly in the formation of alkenes through Wittig reactions.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound is used in the production of fine chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism by which Ethyl 2-fluoro-2-(triphenylphosphoranylidene)acetate exerts its effects is primarily through its role as a Wittig reagent. The compound reacts with carbonyl compounds to form alkenes via a [2+2] cycloaddition mechanism. The triphenylphosphoranylidene group acts as a nucleophile, attacking the electrophilic carbonyl carbon, leading to the formation of a four-membered oxaphosphetane intermediate, which subsequently decomposes to yield the alkene product and a triphenylphosphine oxide byproduct.

Comparison with Similar Compounds

Ethyl 2-fluoro-2-(triphenylphosphoranylidene)acetate can be compared with other Wittig reagents such as:

    Methyl (triphenylphosphoranylidene)acetate: Similar in structure but with a methyl group instead of an ethyl group.

    Ethyl (triphenylphosphoranylidene)acetate: Lacks the fluorine atom, making it less reactive in certain substitution reactions.

    Benzyl (triphenylphosphoranylidene)acetate: Contains a benzyl group, which can influence the reactivity and selectivity of the Wittig reaction.

The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly alter the electronic properties and reactivity of the compound, making it a valuable reagent in specific synthetic applications.

Properties

Molecular Formula

C22H20FO2P

Molecular Weight

366.4 g/mol

IUPAC Name

ethyl 2-fluoro-2-(triphenyl-λ5-phosphanylidene)acetate

InChI

InChI=1S/C22H20FO2P/c1-2-25-22(24)21(23)26(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h3-17H,2H2,1H3

InChI Key

VBMYGHKRCAPMMO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)F

Origin of Product

United States

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